molecular formula C19H15Cl3Si B8474885 Trichloro(triphenylmethyl)silane CAS No. 256343-29-0

Trichloro(triphenylmethyl)silane

Cat. No.: B8474885
CAS No.: 256343-29-0
M. Wt: 377.8 g/mol
InChI Key: NSZAAWWGROCZLS-UHFFFAOYSA-N
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Description

Trichloro(triphenylmethyl)silane (CAS 76-86-8), also known as chlorotriphenylsilane or triphenylsilyl chloride, is a silane derivative with the molecular formula C₁₈H₁₅ClSi and a molecular weight of 294.85 g/mol . Its structure consists of a silicon atom bonded to three phenyl groups and one chlorine atom. This compound is primarily used in organic synthesis as a silylating agent and in surface modifications where aromatic stabilization is advantageous .

Properties

CAS No.

256343-29-0

Molecular Formula

C19H15Cl3Si

Molecular Weight

377.8 g/mol

IUPAC Name

trichloro(trityl)silane

InChI

InChI=1S/C19H15Cl3Si/c20-23(21,22)19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

NSZAAWWGROCZLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Si](Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Trichlorosilane Derivatives

Substituent Diversity and Reactivity

Trichlorosilanes (R-SiCl₃) exhibit varied properties depending on the organic group (R) attached. Key substituent categories include:

Alkyl Groups
  • Trichloro(methyl)silane (CH₃SiCl₃):
    • Molecular weight: 149.47 g/mol , boiling point: 66°C .
    • High reactivity due to minimal steric hindrance, making it a volatile precursor for silicones.
  • Trichloro(octyl)silane (C₈H₁₇SiCl₃):
    • Used to hydrophobize poly(ethylene terephthalate) membranes for oil-water separation. Hydrophobicity increases with longer alkyl chains, but reactivity decreases due to steric effects .
  • Trichloro(octadecyl)silane (C₁₈H₃₇SiCl₃):
    • Enhances charge carrier mobility in organic electronic devices when used for dielectric surface treatment .
Fluoroalkyl Groups
  • Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (C₈H₄Cl₃F₁₃Si):
    • Molecular weight: 491.54 g/mol . Fluorinated chains impart superhydrophobicity and chemical resistance, ideal for microfluidic devices and oil-repellent coatings .
  • Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane (C₄HCl₃F₈Si):
    • Combines fluorine’s electron-withdrawing effects with moderate chain length, balancing reactivity and hydrophobicity .
Aryl and Polar Groups
  • Chlorotriphenylsilane (C₁₈H₁₅ClSi):
    • Bulky phenyl groups reduce hydrolysis rates but enable applications in stabilizing aromatic systems .
  • Trichloro(3-cyanopropyl)silane (C₄H₆Cl₃NSi): Polar cyano group enhances solubility in polar solvents, useful for derivatization and adhesion promotion .

Physical and Chemical Properties

Compound Substituent Molecular Weight (g/mol) Boiling Point (°C) Key Characteristics
Chlorotriphenylsilane Triphenyl 294.85 N/A High steric hindrance, thermal stability
Trichloro(methyl)silane Methyl 149.47 66 High reactivity, volatile
Trichloro(octyl)silane n-Octyl 271.67 N/A Long alkyl chain, hydrophobicity
Trichloro(perfluorooctyl)silane Perfluorooctyl 491.54 N/A Fluorinated, superhydrophobic
Trichloro(3-cyanopropyl)silane 3-Cyanopropyl 202.54 N/A Polar group, enhances adhesion

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